![molecular formula C16H17F3N4O B2926771 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine CAS No. 2201706-43-4](/img/structure/B2926771.png)
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a compound with notable implications in the field of medicinal chemistry. It combines the chemical functionalities of a pyridine, piperidine, and pyrazine moiety, creating a structure that can engage in a variety of chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine typically involves the sequential assembly of the pyridine, piperidine, and pyrazine components. A common synthetic route begins with the preparation of {[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl, followed by a coupling reaction with a piperidine derivative. The final step includes the formation of the pyrazine ring under controlled reaction conditions, such as elevated temperatures and the presence of catalytic agents. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using automated processes and continuous flow chemistry to ensure consistency and yield optimization. Solvent selection and purification steps are critical to obtain a high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: : 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine undergoes several types of chemical reactions, including:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly using hydrogenation catalysts or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by reagents like alkyl halides or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C)
Substituting Agents: : Alkyl halides, organolithium compounds Major Products : The major products formed from these reactions depend on the site of modification on the compound. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions often result in functionalized analogs with varied pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In the field of organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, exploring new methodologies in heterocyclic chemistry.
Biology and Medicine: : Research has shown that 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine exhibits potential in medicinal chemistry, particularly as a ligand for biological targets. It has been investigated for its activity against various enzymes and receptors, potentially leading to new therapeutic agents.
Industry: : Industrial applications include its use in the development of agrochemicals, where it acts as a precursor or active ingredient in formulations designed to protect crops from pests and diseases.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, altering the normal function of these proteins. The mechanism involves binding to the active site or allosteric sites of the target, thereby inhibiting or activating its function. Pathways influenced by this compound can include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as 2-[4-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine, 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine offers unique interaction profiles due to its trifluoromethyl positioning. This difference can influence its pharmacokinetic properties, binding affinity, and overall efficacy in biological systems.
Similar Compounds
2-[4-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
2-[4-(Bromomethyl)pyridin-2-yl]piperidin-1-yl]pyrazine
2-[4-(Methoxymethyl)pyridin-2-yl]piperidin-1-yl]pyrazine
These comparisons highlight the unique properties and potential advantages of this compound in various scientific applications.
Eigenschaften
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-3-15(22-13)24-11-12-4-8-23(9-5-12)14-10-20-6-7-21-14/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKHKQPIJGAPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
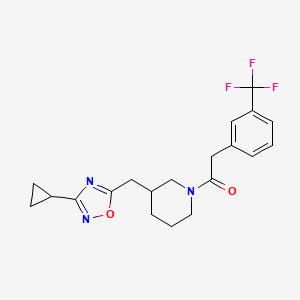
![[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2926689.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)
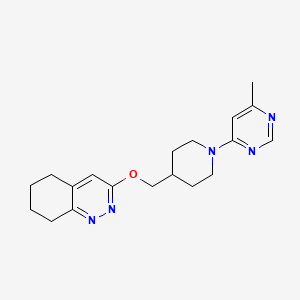
![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
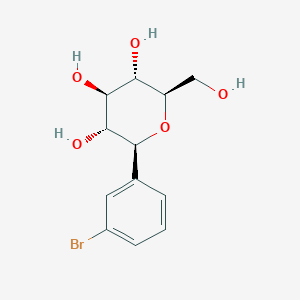
![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)
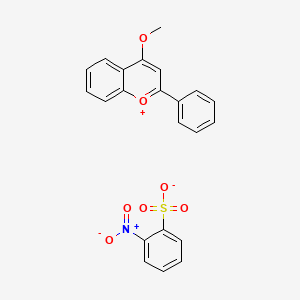
![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)
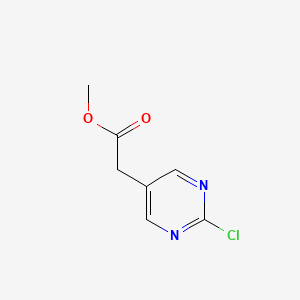
![3-Tert-butyl-6-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2926709.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)
